methyl 2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)benzoate
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Overview
Description
Methyl 2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)benzoate is a complex organic compound that features a unique indolizine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)benzoate typically involves multi-step organic reactions. One common method involves the condensation of appropriate indolizine derivatives with benzoic acid derivatives under controlled conditions. The reaction may require catalysts such as p-toluenesulfonic acid in toluene to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)benzoate can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy or amido groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 7-(2-methoxy-2-oxoethyl)-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate: Shares a similar indolizine core structure but differs in the substituents attached to the core.
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: Another compound with a similar heterocyclic structure but with different functional groups.
Uniqueness
Methyl 2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)benzoate is unique due to its specific combination of functional groups and the indolizine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-[(7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-24-14-10-15(21)20-9-5-8-13(20)16(14)17(22)19-12-7-4-3-6-11(12)18(23)25-2/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFNEYUNMZXCSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)NC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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